5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine
Description
5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine is a synthetic organic compound featuring a 1,2,4-oxadiazole core substituted with a 4-methylphenyl group at the 3-position and a pentylamine chain at the 5-position. This structure combines the aromatic stability of the phenyl ring with the heterocyclic reactivity of the oxadiazole, making it a candidate for pharmaceutical and materials science applications. The compound’s molecular formula is C₁₅H₂₀N₃O, with a molecular weight of 258.34 g/mol (inferred from analogs in ).
Properties
CAS No. |
851116-16-0 |
|---|---|
Molecular Formula |
C14H19N3O |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine |
InChI |
InChI=1S/C14H19N3O/c1-11-6-8-12(9-7-11)14-16-13(18-17-14)5-3-2-4-10-15/h6-9H,2-5,10,15H2,1H3 |
InChI Key |
VDIWNKCHXGYWFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of 4-methylbenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. Cyclization of the hydrazide with acetic anhydride leads to the formation of the oxadiazole ring. Finally, reduction of the oxadiazole with lithium aluminum hydride yields the desired compound.
Industrial Production: Industrial-scale production methods may vary, but they typically involve similar steps, optimized for efficiency and yield.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of compounds related to 5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine. For instance:
- Mechanism of Action : Compounds with oxadiazole moieties have been shown to exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interference with cellular signaling pathways.
-
Case Studies :
- A study demonstrated that derivatives of oxadiazole exhibited high percent growth inhibition (PGI) against several cancer cell lines including OVCAR-8 and NCI-H40, with PGIs exceeding 85% in some cases .
- The compound's structural analogs have shown low IC50 values in vitro, indicating strong anticancer activity compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | Percent Growth Inhibition (%) | IC50 (µM) |
|---|---|---|---|
| 6h | SNB-19 | 86.61 | 20.12 |
| 6h | OVCAR-8 | 85.26 | 10.84 |
| 6h | NCI-H40 | 75.99 | 24.57 |
Neuroprotective Applications
Another significant application of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's disease and tauopathies:
- Neurodegeneration : Research indicates that compounds similar to this compound can inhibit tau aggregation, a hallmark of Alzheimer's disease . The oligomerization of tau protein leads to neurofibrillary tangles, contributing to neuronal dysfunction.
- Pharmaceutical Development : The development of pharmaceutical compositions containing oxadiazole derivatives aims to provide more effective treatments for tauopathies by targeting the underlying mechanisms of tau-mediated neurodegeneration .
Other Therapeutic Uses
Beyond its anticancer and neuroprotective properties, ongoing research is exploring additional therapeutic applications:
- Antimicrobial Activity : Some studies suggest that oxadiazole derivatives may possess antimicrobial properties, making them candidates for further investigation in treating infections caused by resistant bacteria.
- Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory effects, which could be beneficial in treating inflammatory conditions.
Mechanism of Action
- The exact mechanism of action is context-dependent. If used as a drug, it could interact with specific receptors or enzymes, affecting cellular processes.
- Further research is needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine differ primarily in the substituents on the phenyl ring or the oxadiazole-linked alkyl chain. Below is a comparative analysis of key analogs based on substituent effects, molecular properties, and commercial availability:
Table 1: Structural and Functional Comparison of Oxadiazole Derivatives
Key Observations
Substituent Effects on Physicochemical Properties :
- 4-Methoxyphenyl analog : The methoxy group increases polarity and solubility compared to the methyl group, as evidenced by its commercial availability in hydrochloride form ().
- 4-Chlorophenyl analog : The electron-withdrawing Cl group enhances electrophilicity, making it suitable for covalent binding studies.
- 3-Methylphenyl analog : The meta-substitution reduces steric clashes in molecular docking, though its lower molecular weight may limit binding affinity compared to para-substituted analogs.
Commercial Availability and Applications: The 4-methoxyphenyl derivative is widely marketed (e.g., Santa Cruz Biotechnology, ECHEMI) in bulk quantities, suggesting industrial relevance. The 4-methylphenyl and 4-chlorophenyl variants are available from specialized suppliers (e.g., Angene Chemical), indicating niche research applications.
Structural Insights from Patents and Research :
- Derivatives like 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine () highlight the utility of combining oxadiazoles with triazole moieties for multi-target drug design.
- Compound 2 (prot_mol00002) from , featuring an indole-oxadiazole hybrid, demonstrates the scaffold’s adaptability in targeting viral proteases.
Research Findings and Limitations
- Synthetic Challenges : The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives, but yields vary with substituent electronic effects (e.g., electron-deficient groups like Cl may require harsher conditions).
- Biological Activity : While direct data on the target compound’s activity is absent in the evidence, analogs like the 4-methoxyphenyl variant are speculated to exhibit CNS penetration due to amine functionality.
Biological Activity
5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine is a compound of significant interest in pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound hydrochloride
- CAS Number : 1052552-95-0
- Molecular Formula : C14H20ClN3O
- Molecular Weight : 281.78 g/mol
The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that compounds containing oxadiazole moieties often exhibit diverse pharmacological effects, including anti-inflammatory and antimicrobial activities.
Potential Mechanisms
- Inhibition of Protein Interactions : Similar compounds have shown the ability to inhibit protein-protein interactions (PPIs), particularly in immune pathways such as PD-1/PD-L1 interactions, which are crucial for immune evasion in cancers .
- Antimicrobial Activity : The presence of the oxadiazole ring contributes to the compound's potential as an antimicrobial agent. Studies on related compounds suggest that they can disrupt bacterial cell membranes or inhibit essential enzymatic functions .
Antitumor Activity
A study evaluating the antitumor effects of oxadiazole derivatives found that certain structural modifications could enhance cytotoxicity against cancer cell lines. While specific data on this compound is limited, related compounds have demonstrated significant activity against various tumors in vitro .
Antimicrobial Effects
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
- Activity Against Bacteria : In studies involving related oxadiazole derivatives, compounds have shown effective inhibition against Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 µg/mL |
| Compound B | Escherichia coli | 20 µg/mL |
Case Studies
A notable study involved the synthesis and biological evaluation of various oxadiazole derivatives, including those with methylphenyl substitutions. These studies highlighted the importance of substituent groups in enhancing biological activity and selectivity towards cancer cells while minimizing toxicity to normal cells .
Toxicological Assessment
Toxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary assessments indicate that derivatives similar to this compound exhibit low cytotoxicity towards human peripheral blood mononuclear cells at therapeutic concentrations .
Q & A
Q. What are the optimal synthetic routes for 5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine?
The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole core via cyclization of acylated thiosemicarbazides or nitrile oxides. Key steps include:
- Cyclization : Use of hydroxylamine derivatives under reflux conditions (e.g., ethanol, 80°C) to form the 1,2,4-oxadiazole ring .
- Amine coupling : Reaction of the oxadiazole intermediate with pentan-1-amine via carbodiimide-mediated coupling (e.g., HOBt/EDCI in DMF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for high-purity yields.
Q. How can researchers validate the structural integrity of this compound?
Characterization requires:
- NMR spectroscopy : H and C NMR to confirm substituent positions and amine functionality.
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., ESI-MS in positive ion mode).
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .
Q. What are the standard protocols for initial bioactivity screening?
- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neurological applications) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to modulate electronic effects .
- Chain length modification : Shorten or extend the pentan-1-amine chain to assess steric and hydrophobic interactions .
- Data analysis : Use multivariate regression to correlate structural features with IC values .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .
Q. How can contradictory data in literature about oxadiazole derivatives be resolved?
- Meta-analysis : Compare results across studies using standardized assay conditions (e.g., pH, temperature) .
- In vitro validation : Replicate conflicting experiments with controlled variables (e.g., cell line specificity) .
Q. What challenges arise in scaling up synthesis for preclinical studies?
- Reaction optimization : Transition from batch to flow chemistry for exothermic cyclization steps .
- Purification bottlenecks : Replace column chromatography with preparative HPLC or crystallization .
Q. How does the compound’s stability under physiological conditions affect experimental design?
- Degradation studies : Incubate in PBS (pH 7.4, 37°C) and analyze via LC-MS to identify hydrolytic byproducts .
- Stabilization strategies : Use lyophilization or encapsulation in liposomes for in vivo delivery .
Q. What methodologies identify off-target interactions in pharmacological studies?
- SPR biosensing : Screen against a panel of receptors (e.g., GPCRs) to assess selectivity .
- Thermal shift assays : Monitor protein denaturation to detect binding to unintended targets .
Q. How can researchers address low solubility in aqueous media?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain biocompatibility .
- Salt formation : React with HCl or citric acid to improve crystallinity and dissolution .
Methodological Comparisons
Q. What analytical techniques differentiate this compound from structurally similar analogs?
- X-ray crystallography : Resolve spatial arrangements of the oxadiazole ring and amine chain .
- 2D NMR (COSY, NOESY) : Identify through-space correlations between the methylphenyl group and pentan-1-amine .
Q. How do reaction conditions influence byproduct formation during synthesis?
- Temperature control : Lower temperatures (<60°C) reduce dimerization of intermediates .
- Catalyst screening : Compare ZnCl vs. FeCl for regioselectivity in cyclization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
